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molecular formula C12H14N2O4S B8382654 Methyl 1-isopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Methyl 1-isopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No. B8382654
M. Wt: 282.32 g/mol
InChI Key: HRWGEHPFTXODRS-UHFFFAOYSA-N
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Patent
US07384950B2

Procedure details

Silver cyanate (13.5 g) suspended in anhydrous toluene (90 ml) under nitrogen was treated dropwise with acetyl chloride (5.34 ml) and stirred vigorously for 30 min. The product of example 8 step a) (23 g) dissolved in anhydrous toluene (15 ml) was added and the mixture was stirred for 72 h. Ether (360 ml) was added and the insoluble material was filtered off and washed with a small volume of ether. The combined organic solutions were washed with saturated sodium bicarbonate solution, dried and evaporated. The residue was treated with a solution of sodium methoxide in methanol (25 wt %, 64 ml) at room temperature for 72 h. The reaction was cooled in ice and treated with trimethylsilyl chloride (50.8 ml) and stirred at room temperature overnight. All volatiles were removed in vacuo and the residue partitioned between water and ethyl acetate. Drying and evaporation of the organic solution left a residue, which was chromatographed (SiO2/2:1 isohexane-ethyl acetate then 3:2 isohexane-ethyl acetate) to isolate the sub-title compound(12.2 g). MS(ES) 283 [M+H]+
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Silver cyanate
Quantity
13.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=[O:3])C.OC1CON(C([C:13]2[C:21]3[C:20](=[O:22])[N:19](C)[C:18](=[O:24])[N:17]([CH:25]([CH3:27])[CH3:26])[C:16]=3[S:15][C:14]=2[CH2:28]C2C3C(=NC=CC=3)NC=2)=O)C1.[CH3:38][CH2:39][O:40][CH2:41][CH3:42]>C1(C)C=CC=CC=1.[Ag]OC#N>[CH3:28][CH2:14][CH2:13][CH:21]([CH3:20])[CH3:16].[C:39]([O:40][CH2:41][CH3:42])(=[O:3])[CH3:38].[CH3:13][C:14]1[S:15][C:16]2[N:17]([CH:25]([CH3:27])[CH3:26])[C:18](=[O:24])[NH:19][C:20](=[O:22])[C:21]=2[C:42]=1[C:41]([O:40][CH3:39])=[O:3] |f:5.6|

Inputs

Step One
Name
Quantity
5.34 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CN(OC1)C(=O)C1=C(SC=2N(C(N(C(C21)=O)C)=O)C(C)C)CC2=CNC1=NC=CC=C12
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
360 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Silver cyanate
Quantity
13.5 g
Type
catalyst
Smiles
[Ag]OC#N

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 72 h
Duration
72 h
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
WASH
Type
WASH
Details
washed with a small volume of ether
WASH
Type
WASH
Details
The combined organic solutions were washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with a solution of sodium methoxide in methanol (25 wt %, 64 ml) at room temperature for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in ice
ADDITION
Type
ADDITION
Details
treated with trimethylsilyl chloride (50.8 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
All volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic solution
WAIT
Type
WAIT
Details
left a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed (SiO2/2:1 isohexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCCC(C)C.C(C)(=O)OCC
Name
Type
product
Smiles
CC1=C(C2=C(N(C(NC2=O)=O)C(C)C)S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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